molecular formula C8H11FN2 B15234404 (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine

Cat. No.: B15234404
M. Wt: 154.18 g/mol
InChI Key: BJBRECRPMUHDDE-QMMMGPOBSA-N
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Description

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a fluorinated aromatic substituent at the 3-position of the phenyl ring attached to an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀FN₂, with a molecular weight of 153.18 g/mol. The (1R)-configuration confers enantioselectivity, making it relevant in asymmetric catalysis and chiral ligand design.

The 3-fluorophenyl group introduces electron-withdrawing effects, influencing electronic properties, solubility, and steric interactions.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

(1R)-1-(3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1

InChI Key

BJBRECRPMUHDDE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Epoxide Formation : A Darzens reaction between 3-fluorobenzaldehyde and chloromethyl phenyl sulfone in the presence of a strong base (e.g., t-BuONa) generates an epoxysulfone intermediate.
  • Nucleophilic Ring-Opening : The epoxide reacts with an excess of primary amine (e.g., ethylenediamine) to form a β-amino alcohol intermediate.
  • Reductive Amination : NaBH₄ reduces the intermediate to the vicinal diamine, completing the synthesis.

Optimized Reaction Conditions

Parameter Value/Description Source
Base t-BuONa (1.2 equiv)
Solvent THF or DCE at 0°C
Amine Excess primary amine (4 equiv)
Reducing Agent NaBH₄ (8 equiv)
Purification Silica gel chromatography (hexanes/EA)

Key Challenges :

  • Stereoselectivity in epoxide formation
  • Competing side reactions during ring-opening
  • Limited scalability due to NaBH₄ handling

Transition-Metal Catalyzed Hydroamination

Modern catalytic systems enable direct hydroamination of alkenes to form vicinal diamines with high stereochemical control. Rhodium- and copper-based catalysts are particularly effective for this transformation.

Rhodium-Catalyzed Hydroamination

Mechanistic Pathway :

  • Alkene Coordination : A rhodium catalyst binds to the alkene moiety of a 3-fluorostyrene derivative.
  • Amine Insertion : A primary amine inserts into the Rh–C bond, forming a Rh–N intermediate.
  • Protonolysis : Acidic workup releases the vicinal diamine with retention of stereochemistry.

Example Catalyst System :

Component Description
Metal Precursor [Rh(cod)₂]BArF₆
Ligand Ph-BPE (chiral bidentate phosphine)
Solvent DCE at −8°C
Amine Excess ethylenediamine (4 equiv)

Stereochemical Outcomes :

Substrate n:i Ratio Yield (%)
3-Fluorostyrene >20:1 75–86

Advantages :

  • High enantioselectivity (>90% ee in analogous systems)
  • Mild reaction conditions (low temperature)
  • Broad substrate tolerance

Asymmetric Reduction of Imines

This approach utilizes chiral catalysts to reduce prochiral imines to the desired (1R) configuration. While less commonly reported for vicinal diamines, it offers complementary stereochemical control.

Ruthenium-Catalyzed Transfer Hydrogenation

Reaction Scheme :

  • Imine Formation : 3-Fluorobenzaldehyde condenses with ethylenediamine to form a Schiff base.
  • Asymmetric Reduction : A Ru–BINAP catalyst reduces the C=N bond with H₂ or silane reductants.

Catalyst System :

Component Description
Metal Precursor [RuH(CO)(PPh₃)₃]Cl
Chiral Ligand dCypp (dicyclohexylphosphine)
Reductant 2-Propanol (via hydrogen transfer)

Performance Metrics :

Parameter Value
Temperature 25–50°C
Yield 70–85%
Enantiomeric Excess (ee) 80–88%

Limitations :

  • Requires pre-formed imine intermediates
  • Sensitive to steric hindrance from 3-fluorophenyl group

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range Stereochemical Control
Darzens + Reductive Amination Scalable, no chiral catalysts required Moderate stereoselectivity, multi-step 60–75% Low–Moderate
Rh-Catalyzed Hydroamination High n:i ratio, mild conditions Expensive catalysts, limited substrate 75–86% Excellent (via ligand)
Asymmetric Reduction Direct stereoselective step Requires imine formation, lower yields 70–85% Good–Excellent

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the ethane-1,2-diamine backbone facilitates its incorporation into larger molecular structures. The compound may modulate biochemical pathways by acting as an agonist or antagonist at specific receptor sites.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 3-Fluorophenyl C₈H₁₀FN₂ 153.18 Chiral ligand, antiviral potential
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-Chlorophenyl C₈H₁₀ClN₂ 170.64 Higher molecular weight, research use
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 3-Trifluoromethoxy C₉H₁₁F₃N₂O 220.19 Enhanced electron-withdrawing effects
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-Fluorophenyl (bis) C₁₄H₁₂F₂N₂ 246.26 Symmetric structure, chiral ligand
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) Aliphatic chain C₄H₁₃N₃ 103.17 Corrosion inhibition, industrial use

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl, -OCF₃) enhance stability and influence binding in catalytic or biological systems. The 3-fluorophenyl group balances electronic effects without excessive steric bulk.
  • Symmetry : Bis-substituted analogs (e.g., (1R,2R)-1,2-bis(4-fluorophenyl)) may offer superior enantioselectivity in catalysis but require more complex synthesis .
  • Aliphatic vs. Aromatic : Aliphatic diamines like DETA excel in corrosion inhibition due to flexible chains, while aromatic derivatives are preferred in chiral applications .

Diamine Linker Length: Ethane vs. Propane

The ethane-1,2-diamine backbone in the target compound contrasts with propane-1,3-diamine derivatives:

Diamine Linker Cytotoxicity Antimycobacterial Activity Example Compound Reference
Ethane-1,2-diamine Low Moderate Target compound
Propane-1,3-diamine High High Compounds 11, 14, 15

Key Findings :

  • Ethane-1,2-diamine : Lower cytotoxicity makes it safer for therapeutic applications, though antimycobacterial activity is moderate .
  • Propane-1,3-diamine : Increased linker length enhances antimycobacterial efficacy but raises toxicity, limiting clinical utility .

Aromatic Substituent Position and Bulkiness

The position and bulk of aromatic groups influence reactivity and applications:

  • 3-Fluorophenyl : Moderate steric hindrance and electron-withdrawing effects optimize ligand-metal interactions in catalysis (e.g., manganese complexes for epoxidation) .
  • Quinoline/Acridine Derivatives: Bulky groups (e.g., tert-butyl in L4) improve steric shielding in asymmetric catalysis but reduce synthetic accessibility (85% yield for L4 vs. simpler fluorophenyl analogs) .
  • Trifluoromethyl/Trifluoromethoxy : These groups (e.g., in –17) enhance metabolic stability but may complicate synthesis due to dealkylation risks under thermal stress .

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